5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid
Overview
Description
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is a heterocyclic compound that features a furan ring fused with a pyridine ring, with a carboxylic acid functional group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid and furan-2-carboxylic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 6-chloropyridine-3-carboxylic acid with a furan-2-boronic acid derivative. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-(6-Chloropyridin-3-yl)furan-2-methanol.
Substitution: 5-(6-Aminopyridin-3-yl)furan-2-carboxylic acid or 5-(6-Thiopyridin-3-yl)furan-2-carboxylic acid.
Scientific Research Applications
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-(6-Bromopyridin-3-yl)furan-2-carboxylic acid
- 5-(6-Methylpyridin-3-yl)furan-2-carboxylic acid
- 5-(6-Fluoropyridin-3-yl)furan-2-carboxylic acid
Uniqueness
5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with specific properties.
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXWHMGFBOBZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=C(O2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699464 | |
Record name | 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-46-3 | |
Record name | 5-(6-Chloropyridin-3-yl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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